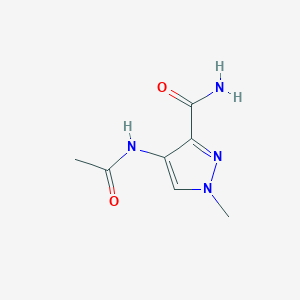
(4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone, also known as DPTM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPTM belongs to the class of synthetic compounds known as designer drugs, which are designed to mimic the effects of existing drugs while avoiding legal restrictions.
Mecanismo De Acción
The mechanism of action of (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone is not fully understood, but it is believed to act as a dopamine reuptake inhibitor and a serotonin-norepinephrine reuptake inhibitor. This means that (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone increases the levels of dopamine, serotonin, and norepinephrine in the brain, which can lead to increased feelings of pleasure and euphoria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone are not fully understood, but it is believed to have a similar profile of effects to other designer drugs, such as ecstasy and methamphetamine. These effects can include increased heart rate and blood pressure, dehydration, hyperthermia, and serotonin syndrome.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone in lab experiments is its potential as a tool for drug discovery and development. (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone has been shown to have potential as a drug candidate for the treatment of various neurological disorders, and further research could lead to the development of new drugs based on (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone. One limitation of using (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone in lab experiments is its potential for abuse and addiction. (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone is a designer drug, and its effects on the central nervous system can lead to addiction and other negative outcomes.
Direcciones Futuras
There are several future directions for research on (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone. One direction is to further investigate its potential as a drug candidate for the treatment of neurological disorders. Another direction is to study its effects on the central nervous system and its potential as a tool for understanding the mechanisms of addiction and drug abuse. Finally, further research could be done to develop new drugs based on the structure of (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone that have improved efficacy and fewer side effects.
Métodos De Síntesis
The synthesis of (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone involves a multi-step process that starts with the reaction of 4,5-dimethyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with pyrrolidine to form the corresponding amide. Finally, the amide is reduced with lithium aluminum hydride to form (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone.
Aplicaciones Científicas De Investigación
(4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone has been studied as a potential drug candidate for the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. In neuroscience, (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone has been studied for its effects on the central nervous system and its potential as a tool for understanding the mechanisms of addiction and drug abuse. In pharmacology, (4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone has been studied for its potential as a tool for drug discovery and development.
Propiedades
IUPAC Name |
(4,5-dimethylthiophen-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-8-7-10(14-9(8)2)11(13)12-5-3-4-6-12/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFMLLAOLAJNPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Dimethylthiophen-2-yl)(pyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline](/img/structure/B7459444.png)


![N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459472.png)


![5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B7459489.png)
![6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459500.png)


![1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea](/img/structure/B7459517.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(5-methylfuran-2-yl)methanamine](/img/structure/B7459526.png)